molecular formula C8H3ClF3N B1586712 2-Chloro-4-(trifluoromethyl)benzonitrile CAS No. 1813-33-8

2-Chloro-4-(trifluoromethyl)benzonitrile

Cat. No. B1586712
CAS RN: 1813-33-8
M. Wt: 205.56 g/mol
InChI Key: GEHMLBFNZKJDQM-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)benzonitrile (2-C4-TMB) is a trifluoromethylated benzonitrile derivative, which is a highly versatile organic compound with a wide range of applications. It has been used in a variety of scientific research applications, as well as in the synthesis of various compounds. It is also known as 2-chloro-4-trifluoromethylbenzonitrile and is sometimes referred to as 2-chloro-4-trifluoromethylbenzene-1-nitrile. 2-C4-TMB has a molecular weight of 207.07 g/mol and its chemical formula is C7H3ClF3N.

Scientific Research Applications

  • Pharmaceutical Industry

    • Application : 2-Chloro-4-(trifluoromethyl)benzonitrile is a key intermediate in the synthesis of fluvoxamine .
    • Results or Outcomes : The outcome of this application is the production of fluvoxamine, a medication used for the treatment of depression, obsessive-compulsive disorder (OCD), and anxiety disorders .
  • Agrochemical Industry

    • Application : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from 2-Chloro-4-(trifluoromethyl)benzonitrile, are used in the protection of crops from pests .
    • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds have been effective in protecting crops from various pests .
  • Synthesis of Diphenylthioethers

    • Application : 2-Chloro-4-(trifluoromethyl)benzonitrile is used for the synthesis of diphenylthioethers .
    • Results or Outcomes : The outcome of this application is the production of diphenylthioethers, a class of organic compounds .
  • Synthesis of Bicalutamide

    • Application : 2-Chloro-4-(trifluoromethyl)benzonitrile is an important intermediate in the synthesis of Bicalutamide .
    • Results or Outcomes : The outcome of this application is the production of Bicalutamide, a medication used in the treatment of prostate cancer .
  • Organic Synthesis

    • Application : 2-Chloro-4-(trifluoromethyl)benzonitrile is a useful compound in organic synthesis .
    • Results or Outcomes : The outcome of this application is the production of various organic compounds .
  • Synthesis of Various Organic Compounds
    • Application : 2-Chloro-4-(trifluoromethyl)benzonitrile is a useful compound in organic synthesis .
    • Results or Outcomes : The outcome of this application is the production of various organic compounds .

properties

IUPAC Name

2-chloro-4-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHMLBFNZKJDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371387
Record name 2-Chloro-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(trifluoromethyl)benzonitrile

CAS RN

1813-33-8
Record name 2-Chloro-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-(trifluoromethyl)benzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A suspension of 10 g of 2-chloro-4-trifluoromethylaniline in 18 g of 95% sulphuric acid and 65 ml of water is slowly added at 15° C. to a solution of 3.57 g of sodium nitrite in 7 ml of water. The reaction mixture is stirred at 40°-45° C. for 2 hours and then carefully poured onto the following mixture maintained at 95° C.: 10.77 g of sodium cyanide, 0.51 g of copper cyanide, 25.8 g of sodium hydrogencarbonate and 0.46 g of nickel sulphate hydrate in 30 ml of water. The reaction mixture is stirred at 100° C. for 1 hour and then, after cooling, 30 ml of a saturated aqueous sodium hydrogencarbonate solution are added and extraction is carried out with dichloromethane. The extract is filtered through celite and then successively washed with water, with salted water, dried over sodium sulphate and evaporated to dryness. The residue is purified on a column of silica gel, eluent: 20/1 (v/v) cyclohexane/ethyl acetate, and 3.55 g of 2-chloro-4-trifluoromethylbenzonitrile are obtained in the form of a brown oil. 1H NMR (CDCl3): 7.4 to 7.8 (m, 3H).
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.46 g
Type
catalyst
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
18 g
Type
solvent
Reaction Step Three
Name
Quantity
65 mL
Type
solvent
Reaction Step Three
Quantity
3.57 g
Type
reactant
Reaction Step Four
Name
Quantity
7 mL
Type
solvent
Reaction Step Four
Quantity
10.77 g
Type
reactant
Reaction Step Five
Quantity
0.51 g
Type
reactant
Reaction Step Six
Quantity
25.8 g
Type
reactant
Reaction Step Seven
Quantity
30 mL
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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